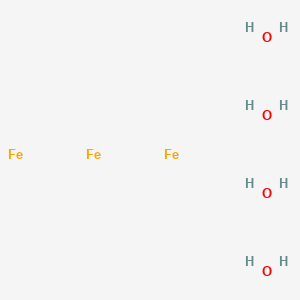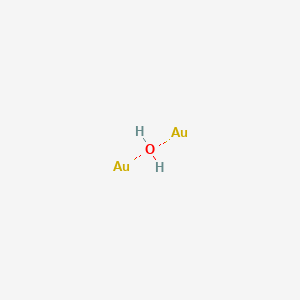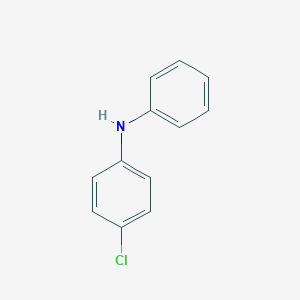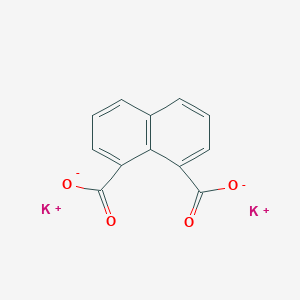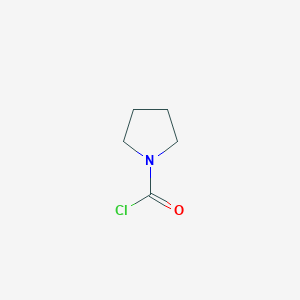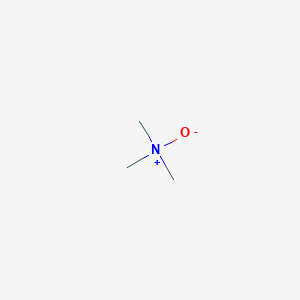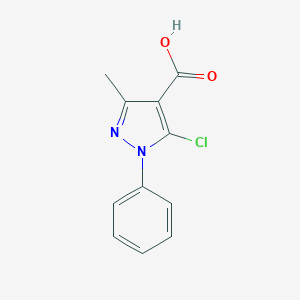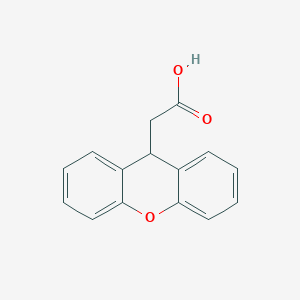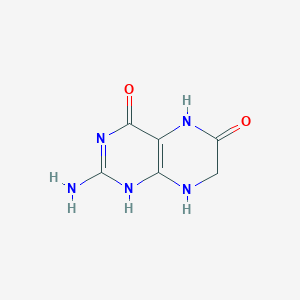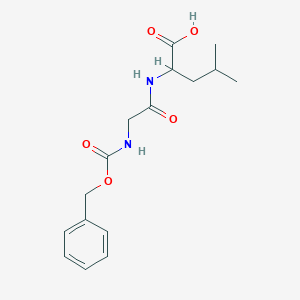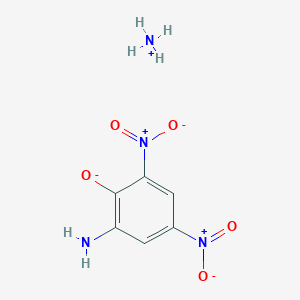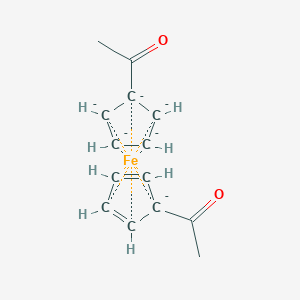
1-シクロペンタ-2,4-ジエン-1-イルエタノン; 1-シクロペンチルエタノン; 鉄
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in chemical reactions.
科学的研究の応用
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of various organometallic complexes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of catalysts and other industrial chemicals.
作用機序
Mode of Action
The compound “1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron” is involved in the Diels–Alder addition . The degenerate sigmatropic migration is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal/mol . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron typically involves the reaction of cyclopentadiene with iron carbonyl compounds. One common method is the reaction of cyclopentadiene with iron pentacarbonyl under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
類似化合物との比較
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but with different reactivity and applications.
Ferrocene: Another cyclopentadienyl complex with distinct properties and uses.
Uniqueness
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This versatility makes it valuable in both research and industrial applications.
特性
CAS番号 |
1273-94-5 |
|---|---|
分子式 |
C14H14FeO2-6 |
分子量 |
270.10 g/mol |
IUPAC名 |
1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |
InChIキー |
DAVCBKPWWUUYNL-UHFFFAOYSA-N |
SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
正規SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


